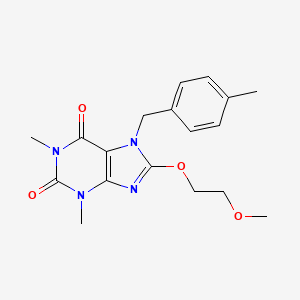

8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

8-(2-Methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a substituted xanthine derivative with a purine-2,6-dione core. Key structural features include:

- N1 and N3 positions: Methyl groups, which are common in xanthine derivatives like caffeine and theophylline, contributing to base structure stability .

- C7 position: A 4-methylbenzyl group, providing lipophilicity that may enhance membrane permeability and target binding .

- C8 position: A 2-methoxyethoxy chain, a flexible oxygen-rich substituent that improves solubility compared to aromatic or bulky groups .

This compound is structurally analogous to caffeine but modified to explore diverse pharmacological activities, such as kinase inhibition or analgesia, through targeted substitutions .

Eigenschaften

CAS-Nummer |

476480-51-0 |

|---|---|

Molekularformel |

C18H22N4O4 |

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

8-(2-methoxyethoxy)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C18H22N4O4/c1-12-5-7-13(8-6-12)11-22-14-15(19-17(22)26-10-9-25-4)20(2)18(24)21(3)16(14)23/h5-8H,9-11H2,1-4H3 |

InChI-Schlüssel |

UHPDZBBWYRCWNY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2OCCOC)N(C(=O)N(C3=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification methods such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

8-(2-Methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purin-2,6(3H,7H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann je nach Art der Substituenten an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 8-(2-Methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purin-2,6(3H,7H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu verschiedenen biologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous purine-2,6-dione derivatives:

Key Insights:

C7 Substitutions :

- Bulky groups (e.g., naphthalenylmethyl in ZINC06444857) improve target binding but reduce solubility .

- 4-Methylbenzyl in the target compound balances lipophilicity and synthetic accessibility .

C8 Substitutions :

- Oxygen-containing chains (e.g., 2-methoxyethoxy) enhance solubility, whereas aromatic or heterocyclic groups (e.g., pyridinyloxy, triazolylmethoxy) modulate receptor specificity .

- Piperidinyloxy and imidazolyl groups introduce basicity, affecting pharmacokinetics and enzyme inhibition .

Biological Activity :

- Pyridinyloxy derivatives (e.g., 3j) show selective analgesia without CNS stimulation, suggesting substituent-driven activity .

- The target compound’s 2-methoxyethoxy group may avoid CNS side effects while retaining solubility, though specific activity data are pending .

Research Findings and Implications

- Synthetic Accessibility : The 2-methoxyethoxy group is easier to introduce than complex heterocycles, favoring scalable synthesis .

- Pharmacokinetics : The target compound’s balanced lipophilicity and solubility suggest favorable oral bioavailability compared to highly lipophilic analogues (e.g., ZINC06444857) .

- Unresolved Questions: Limited data exist on the target compound’s specific biological targets.

Biologische Aktivität

8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS No. 476480-51-0) is a synthetic compound belonging to the purine family, characterized by its unique substituents. This compound has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O4 |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 8-(2-methoxyethoxy)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

| CAS Number | 476480-51-0 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways and biological responses.

Enzyme Inhibition

Research indicates that the compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that derivatives of purines can inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling by degrading cyclic nucleotides.

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress.

Neuroprotective Effects

There is emerging evidence suggesting that the compound may offer neuroprotective benefits. Similar purine derivatives have been studied for their ability to protect neuronal cells against oxidative damage and neurotoxicity.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study conducted on a series of purine derivatives including this compound found that it effectively inhibited the activity of PDEs at low micromolar concentrations, indicating potential therapeutic applications for conditions like asthma or erectile dysfunction where PDE inhibition is beneficial .

- Anticancer Activity : In a study examining the effects of various purine derivatives on cancer cell lines (e.g., HT-29 colon cancer cells), it was reported that the compound induced significant cell death at concentrations ranging from 10 to 50 µM, with a mechanism involving caspase activation and mitochondrial membrane potential disruption .

- Neuroprotective Study : Another investigation highlighted the neuroprotective effects of related compounds against glutamate-induced toxicity in neuronal cultures. The results suggested that the compound could attenuate cell death by modulating glutamate receptor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.